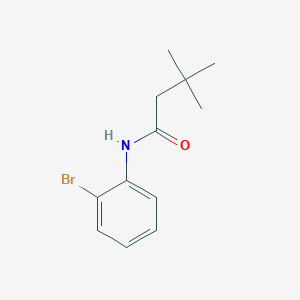
N-(2-bromophenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known by its trade name, Bromadol. This compound has been of interest to researchers due to its potential as a painkiller.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the kappa-opioid receptor, which can produce a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can cause respiratory depression, which can be fatal in high doses. It can also cause sedation, dizziness, and nausea. In addition, it has been found to have immunosuppressive effects, which may limit its use as a painkiller.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-3,3-dimethylbutanamide has several advantages for lab experiments. It is a potent analgesic, which makes it useful for studying pain pathways. It also does not produce the same addictive effects as opioids, which makes it a safer alternative for studying addiction. However, its immunosuppressive effects may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-3,3-dimethylbutanamide. One area of interest is its potential use in treating opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-3,3-dimethylbutanamide involves a multi-step process. The first step involves the reaction between 2-bromobenzoyl chloride and 3,3-dimethylbutan-1-amine in the presence of a base. The resulting intermediate is then treated with an acid, which leads to the formation of the final product, this compound. The yield of this synthesis method is around 50%.
Scientific Research Applications
N-(2-bromophenyl)-3,3-dimethylbutanamide has been studied for its potential as a painkiller. It has been found to be a potent analgesic, with a potency that is several times greater than morphine. This compound has also been studied for its potential use in treating opioid addiction, as it does not produce the same addictive effects as opioids.
properties
IUPAC Name |
N-(2-bromophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJVNFNXXRXZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)
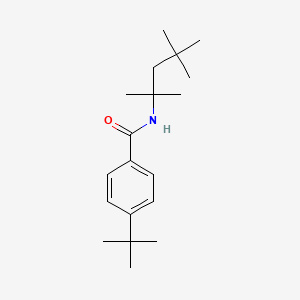
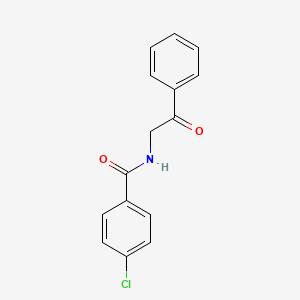
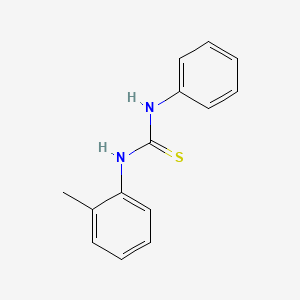
![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)
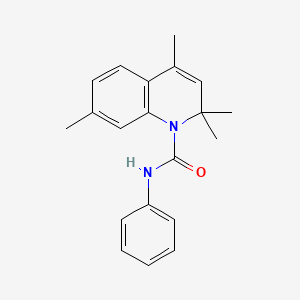
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)